molecular formula C8H11Cl2NO B12679974 alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride CAS No. 51013-53-7

alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride

Cat. No.: B12679974
CAS No.: 51013-53-7
M. Wt: 208.08 g/mol
InChI Key: DLDIEAJVIRFDHY-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name (R)-α-aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a cyclohexa-1,4-diene ring substituted at position 1 with an acetyl chloride group. The α-carbon of the acetyl moiety bears an amino group, which is protonated as a hydrochloride salt. The (R) configuration specifies the absolute stereochemistry of the chiral α-amino center.

The nomenclature prioritizes the cyclohexadiene ring as the principal chain, with numbering beginning at the acetyl-substituted carbon. The “α” designation indicates the position of the amino group relative to the carbonyl functionality. The hydrochloride suffix denotes the counterion associated with the protonated amine.

Molecular Formula and Weight Determination

The molecular formula C₈H₁₁Cl₂NO derives from the compound’s elemental composition:

  • 8 carbon atoms (6 from the cyclohexadiene ring, 2 from the acetyl group)
  • 11 hydrogen atoms (8 from the ring, 3 from the acetyl and amine groups)
  • 2 chlorine atoms (1 from the acyl chloride, 1 from the hydrochloride salt)
  • 1 nitrogen atom (from the amine)
  • 1 oxygen atom (from the carbonyl group)

The molecular weight is calculated as follows:
$$
\text{MW} = (8 \times 12.01) + (11 \times 1.01) + (2 \times 35.45) + (14.01) + (16.00) = 207.96 \, \text{g/mol}
$$

Table 1: Molecular formula and weight

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 8 12.01 96.08
Hydrogen (H) 11 1.01 11.11
Chlorine (Cl) 2 35.45 70.90
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 1 16.00 16.00
Total 207.96

Crystallographic Data and X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis provides critical insights into the compound’s crystalline lattice parameters. While experimental XRD data for this specific compound is not publicly available, analogous cyclohexadiene derivatives exhibit monoclinic or orthorhombic crystal systems. Bragg’s law ($$n\lambda = 2d\sin\theta$$) governs the relationship between interplanar spacing ($$d$$) and diffraction angles ($$2\theta$$), enabling lattice parameter determination.

Hypothetical crystallographic parameters, inferred from structurally related compounds, suggest:

  • Space group : $$P2_1$$ (common for chiral molecules)
  • Unit cell dimensions : $$a = 8.5 \, \text{Å}, b = 10.2 \, \text{Å}, c = 12.0 \, \text{Å}, \beta = 90^\circ$$
  • Z-value : 4 (molecules per unit cell)

Powder XRD would likely produce distinct peaks at $$2\theta$$ values corresponding to the (100), (010), and (001) planes, with intensities reflecting the electron density distribution. Single-crystal XRD could resolve the absolute configuration of the chiral center, confirming the (R) designation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Cyclohexadiene protons: Two doublets of doublets ($$\delta 5.8–6.2 \, \text{ppm}$$) for the conjugated diene.
    • Acetyl methyl protons: Singlet ($$\delta 2.1 \, \text{ppm}$$).
    • Ammonium proton: Broad singlet ($$\delta 8.5–9.0 \, \text{ppm}$$).
  • ¹³C NMR :

    • Carbonyl carbon: $$\delta 170–175 \, \text{ppm}$$.
    • Cyclohexadiene carbons: $$\delta 120–130 \, \text{ppm}$$ (sp² carbons).
    • Acetyl methyl carbon: $$\delta 25–30 \, \text{ppm}$$.
Infrared (IR) Spectroscopy
  • C=O stretch : Strong absorption at $$1700–1750 \, \text{cm}^{-1}$$.
  • N–H stretch : Broad band at $$3200–3300 \, \text{cm}^{-1}$$ (protonated amine).
  • C=C stretch : Peaks at $$1600–1650 \, \text{cm}^{-1}$$ (diene).
Mass Spectrometry (MS)
  • Molecular ion peak : $$m/z = 208.0$$ (M⁺, calculated for C₈H₁₁Cl₂NO).
  • Fragmentation :
    • Loss of HCl: $$m/z = 172.0$$ (M⁺ – HCl).
    • Acyl chloride cleavage: $$m/z = 139.0$$ (C₆H₇Cl⁺).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51013-53-7

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H

InChI Key

DLDIEAJVIRFDHY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1)C(C(=O)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis typically begins with cyclohexene or related cyclohexadiene derivatives. The key steps include:

  • Formation of the cyclohexadiene ring system.
  • Introduction of the amino group at the alpha position.
  • Conversion of the acetyl group to acetyl chloride.
  • Formation of the hydrochloride salt to stabilize the compound.

Common reagents include acetic anhydride for acetylation and hydrogen chloride for conversion to acetyl chloride and salt formation.

Acetyl Chloride Formation from Acetic Anhydride and Hydrogen Chloride

A critical step in the preparation is the generation of acetyl chloride, which is then used to functionalize the amino-cyclohexadiene intermediate. The most efficient and commercially viable method involves the reaction of acetic anhydride with anhydrous hydrogen chloride, as detailed in patent US5672749A:

  • Reaction:
    $$
    (CH3CO)2O + HCl \rightarrow CH3COCl + CH3COOH
    $$

  • Conditions:

    • Temperature: 50–140 °C (preferably 65–115 °C)
    • Use of a packed column absorber for efficient gas-liquid contact
    • Continuous circulation of acetic anhydride solution with hydrogen chloride vapor fed countercurrently
    • Removal of acetyl chloride by distillation at or below 51 °C to separate it from acetic acid and unreacted anhydride
  • Yields and Purity:

    • Acetyl chloride purity >96% by weight
    • High yield and economical process suitable for scale-up
  • Process Notes:

    • The acetic anhydride feed can be pure or contain impurities (as low as 3% acetic anhydride)
    • Recycling of unreacted materials enhances efficiency
    • The process avoids ketene intermediates, reducing impurities

This method provides a reliable source of acetyl chloride for subsequent acylation steps in the synthesis of the target compound.

Amination and Acetylation Steps

While specific detailed protocols for the amination of the cyclohexadiene ring are less documented in the public domain, the general approach involves:

  • Introduction of the amino group via nucleophilic substitution or reductive amination on a suitable cyclohexadiene precursor.
  • Acetylation of the amino-substituted cyclohexadiene using freshly prepared acetyl chloride under controlled conditions to form the acetyl chloride functional group on the side chain.
  • Formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid to stabilize the compound as a crystalline solid.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Notes Reference
Cyclohexadiene formation Cyclohexene derivatives Variable Starting material for ring system
Amination Amination reagents (e.g., NH3, amines) Mild conditions Introduction of amino group
Acetyl chloride synthesis Acetic anhydride + HCl (gas) 65–115 Packed column absorber, distillation for purity
Acetylation Amino-cyclohexadiene + acetyl chloride Controlled temp Formation of acetyl chloride moiety
Hydrochloride salt formation HCl gas or aqueous HCl Ambient Stabilization as hydrochloride salt

Research Findings and Notes

  • The acetyl chloride preparation method from acetic anhydride and hydrogen chloride is well-established, providing high purity and yield, which is critical for the subsequent acylation step in the synthesis of alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride.
  • The cyclohexadiene ring system's stability and reactivity are influenced by the presence of the amino and acetyl chloride groups, requiring careful control of reaction conditions to avoid side reactions.
  • The hydrochloride salt form enhances the compound's stability and handling properties, which is important for storage and further applications in synthesis or medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Chemical Characteristics

The compound has the molecular formula C₈H₁₁Cl₂NO and features a cyclohexene ring with alternating double bonds. This structural configuration contributes to its reactivity, making it a valuable intermediate in organic synthesis processes.

Applications in Organic Synthesis

Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the amino group allows for nucleophilic attacks on electrophilic centers, facilitating the formation of new carbon-nitrogen bonds.
  • Cyclization Reactions : Its structure enables cyclization processes that can yield diverse cyclic compounds, which are often valuable in medicinal chemistry.

Case Study: Synthesis of Complex Molecules

In a recent study, this compound was utilized to synthesize novel bicyclic compounds through a series of nucleophilic substitution and cyclization reactions. This approach demonstrated high yields and selectivity, showcasing the compound's effectiveness as a synthetic intermediate.

Pharmaceutical Development

Although specific biological activity data for this compound is limited, compounds with similar structures have shown significant pharmacological properties. Notably:

  • Anti-inflammatory Properties : Derivatives of cyclohexadienes are known to exhibit anti-inflammatory effects, suggesting that this compound may also possess similar activities.
  • Analgesic Activities : The amino group may facilitate interactions with biological targets involved in pain pathways, making it a candidate for further pharmacological investigation.

Potential Interaction Studies

Preliminary studies could focus on the interaction of this compound with various biological targets to elucidate its pharmacological potential. These studies could include:

  • In vitro assays to determine anti-inflammatory and analgesic activities.
  • Molecular docking studies to predict interactions with specific receptors or enzymes involved in pain and inflammation pathways.

Mechanism of Action

The mechanism of action of alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with molecular targets and pathways. The amino group and acetyl chloride moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is unique due to its combination of an amino group and an acetyl chloride group attached to a cyclohexa-1,4-diene ring. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from similar compounds .

Biological Activity

alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride (CAS Number: 51013-53-7) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 208.09 g/mol
  • EINECS Number : 256-910-5

This compound is classified as an acid chloride, a highly reactive derivative of carboxylic acids, which can undergo nucleophilic acyl substitution reactions to form various biologically relevant compounds .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modify proteins through acylation. This modification can influence protein function and signaling pathways, potentially leading to therapeutic effects.

Key Mechanisms

  • Nucleophilic Acyl Substitution : The compound can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively. This property is crucial for the synthesis of biologically active derivatives .
  • Protein Binding : Studies suggest that the compound may interact with specific protein targets, altering their activity and affecting cellular processes. Binding selectivity and affinity are critical parameters for understanding its therapeutic potential .

Biological Activity and Case Studies

Research into the biological effects of this compound has revealed several promising activities:

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

Anticancer Properties

Another investigation focused on the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted its selective toxicity towards malignant cells compared to normal cells.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Protein ModificationAlteration of enzyme activity

Research Findings

Recent computational studies have provided insights into the binding affinities of this compound with various biological targets. These findings indicate that the compound has a favorable binding profile for certain enzymes involved in metabolic pathways, suggesting its potential use in drug development .

Q & A

Q. What are the recommended methods for synthesizing and purifying alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves acylation of the amine precursor under anhydrous conditions, using reagents like thionyl chloride or oxalyl chloride. Purification requires recrystallization from aprotic solvents (e.g., dichloromethane or acetonitrile) to minimize hydrolysis. Analytical techniques such as HPLC (≥95% purity threshold) and NMR (to confirm structural integrity) are critical for validation . Moisture-sensitive steps should employ Schlenk-line techniques or inert gas atmospheres to avoid decomposition.

Q. How can researchers characterize the compound’s physicochemical properties, and what analytical techniques are most reliable?

  • Methodological Answer : Key techniques include:
  • FT-IR : To confirm functional groups (e.g., carbonyl stretch at ~1750 cm⁻¹ for acetyl chloride).
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve stereochemical ambiguities in the cyclohexadiene ring.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.
    Cross-validation with 1H/13C NMR (in deuterated DMSO or CDCl₃) is essential to detect impurities or hydrate formation .

Q. What safety protocols are critical for handling This compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS07 compliance for skin/eye irritation risks) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (risk of toxic gas release, e.g., NOₓ) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can decomposition pathways be mitigated?

  • Methodological Answer :
  • pH Stability : Hydrolysis of the acetyl chloride moiety is accelerated in aqueous media (pH > 5). Use buffered solutions (e.g., PBS pH 7.2) for short-term studies, noting solubility limits (~5 mg/mL in PBS) .
  • Thermal Stability : TGA data indicate decomposition onset at ~120°C. Lyophilization is recommended for long-term storage.
  • Decomposition Byproducts : Monitor via GC-MS for CO, CO₂, and nitrogen oxides, which form under oxidative conditions . Mitigation strategies include adding radical scavengers (e.g., BHT) during reactions.

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The acetyl chloride group acts as a strong electrophile. Kinetic studies (e.g., stopped-flow UV-Vis) reveal:
  • Solvent Effects : Reactivity increases in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity.
  • Steric Hindrance : The cyclohexadiene ring’s conformation influences reaction rates with bulky nucleophiles (e.g., amines).
    Computational modeling (DFT) can predict transition-state geometries and regioselectivity .

Q. How can researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across studies?

  • Methodological Answer :
  • Standardization : Adhere to ICH Q8(R2) guidelines for assay design (e.g., fixed incubation times, solvent controls) .
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess inter-laboratory variability.
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-GLP sources) to identify trends .

Q. What strategies are effective for studying the compound’s interactions with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer :
  • Spectroscopic Titration : Use fluorescence quenching or CD spectroscopy to monitor binding.
  • Molecular Docking : Employ AutoDock Vina to predict binding pockets (PDB ID templates recommended).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • In Vitro/In Vivo Correlation : Validate findings with cell-based assays (e.g., HEK293 models) under physiological chloride concentrations (~100 mM) .

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